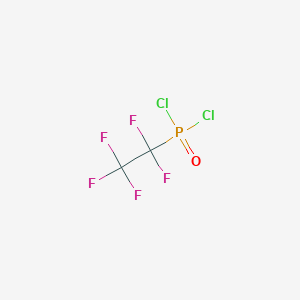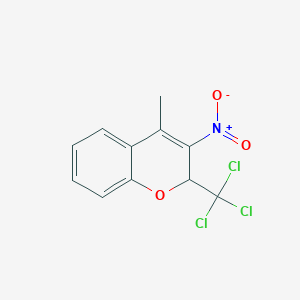
1-(3-Methylbenzyl)piperazin-2-one
説明
“1-(3-Methylbenzyl)piperazin-2-one” is a chemical compound with the empirical formula C12H16N2O . It is a solid substance and is used as a reference material for forensic laboratories . It affects the central and the autonomic nervous systems .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CNCC1)N1CC2=CC=CC(C)=C2 . This indicates that the molecule contains a piperazin-2-one ring attached to a 3-methylbenzyl group . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 240.73 g/mol .科学的研究の応用
Spectroscopic Investigations
1-(4-Methylbenzyl) piperazine, a compound closely related to 1-(3-Methylbenzyl)piperazin-2-one, has been thoroughly studied for its spectroscopic properties. Through techniques like FT-IR, FT-Raman, UV, NMR, and others, insights into its molecular geometry, vibrational frequencies, and potential energy distribution have been obtained. Such studies are crucial for understanding the molecular behavior of similar compounds (Subashini & Periandy, 2017).
Bioactivity of Piperazine Derivatives
Piperazine derivatives, including those related to this compound, have been synthesized and evaluated for their bioactivities. Certain compounds demonstrated significant cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings suggest potential applications in designing new therapeutics (Gul et al., 2019).
Antibacterial and DNA Binding Activities
Copper(II) complexes involving piperazine ligands similar to this compound have shown promising antibacterial activities and strong DNA binding affinities. These studies indicate potential applications in antimicrobial treatments and molecular biology research (Jayamani et al., 2014).
Charge Transfer Complex Studies
Charge transfer complexes using bioactive donors like 1-(2-methylbenzyl)piperazine, related to this compound, have been explored for their stability and DNA binding capabilities. Such research is fundamental in understanding electron transfer processes and designing new molecular materials (Suresh et al., 2020).
Synthesis and Pharmacological Evaluation
Novel derivatives of piperazines, akin to this compound, have been synthesized and evaluated for pharmacological properties like antidepressant and antianxiety activities. These findings contribute to the development of new therapeutic agents (Kumar et al., 2017).
Antimicrobial Agent Synthesis
Novel compounds derived from piperazine structures, similar to this compound, have been synthesized and shown moderate to good antimicrobial activities against various bacterial and fungal strains. This research is crucial for developing new antimicrobial agents (Jadhav et al., 2017).
Safety and Hazards
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKVBDIHICJKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)
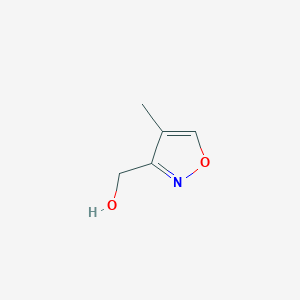
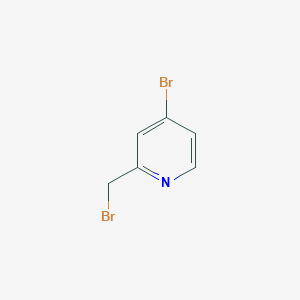

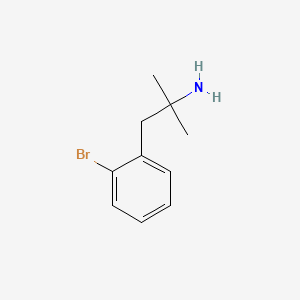
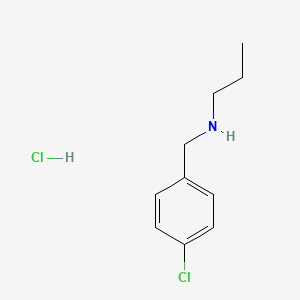
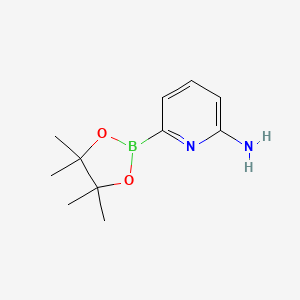

![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)
